Cas no 24779-49-5 ((2R,5S)-1,2,5-trimethylpiperazine)
(2R,5S)-1,2,5-trimethylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- (2R,5S)-1,2,5-trimethylpiperazine
- LogP
- (+-)-1,2r,5t-trimethyl-piperazine
- Piperazine, 1,2,5-trimethyl-, (2R,5S)-rel-
- trans-1,2,5-trimethylpiperazine
- (2R,5S)-rel-1,2,5-Trimethylpiperazine
- AKOS006343573
- CS-0055037
- ZAA77949
- DTXSID80653992
- WRB78878
- (2R,5S)-1,2,5-Trimethylpiperazine oxalate ee
- (2R,5S)-1,2,5-TRIMETHYLPIPERAZINE RACEMATE
- A5074
- trans-1,2,5-Timethylpiperazine
- 24779-49-5
- F94178
- (2R,5S)-1,2,5-Trimethyl-piperazine
- AKOS015840177
- SCHEMBL1190409
-
- MDL: MFCD20926310
- Inchi: 1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1
- InChI Key: CDHYSFKPWCVXHZ-NKWVEPMBSA-N
- SMILES: N1(C)C[C@H](C)NC[C@H]1C
Computed Properties
- Exact Mass: 128.13148
- Monoisotopic Mass: 128.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 92.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- Density: 0.835
- Boiling Point: 158 ºC
- Flash Point: 44 ºC
- PSA: 15.27
(2R,5S)-1,2,5-trimethylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A645807-1g |
trans-1,2,5-Timethylpiperazine |
24779-49-5 | 97% | 1g |
$1195.0 | 2024-07-28 | |
| A2B Chem LLC | AB26032-5g |
Piperazine, 1,2,5-trimethyl-, (2R,5S)-rel- |
24779-49-5 | 95% | 5g |
$2961.00 | 2023-12-31 | |
| 1PlusChem | 1P002PV4-5g |
Piperazine, 1,2,5-trimethyl-, (2R,5S)-rel- |
24779-49-5 | 95% | 5g |
$3083.00 | 2023-12-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | 20016145-5g |
PIPERAZINE,1,2,5-TRIMETHYL-,(2S,5R)- |
24779-49-5 | 95% | 5g |
¥21928.73 | 2025-04-16 |
(2R,5S)-1,2,5-trimethylpiperazine Suppliers
(2R,5S)-1,2,5-trimethylpiperazine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on (2R,5S)-1,2,5-trimethylpiperazine
Comprehensive Overview of (2R,5S)-1,2,5-Trimethylpiperazine (CAS No. 24779-49-5)
(2R,5S)-1,2,5-Trimethylpiperazine (CAS No. 24779-49-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperazines, which are widely used as building blocks in the synthesis of various biologically active molecules. The unique stereochemistry of (2R,5S)-1,2,5-Trimethylpiperazine makes it particularly valuable for the development of enantiomerically pure drugs, where the specific spatial arrangement of atoms can significantly influence the pharmacological properties and biological activity.
The chemical structure of (2R,5S)-1,2,5-Trimethylpiperazine consists of a piperazine ring with three methyl groups attached at the 1, 2, and 5 positions. The (R,S) configuration at the 2 and 5 positions imparts chirality to the molecule, which is crucial for its biological interactions. This compound is typically synthesized through stereoselective methods to ensure the desired enantiomeric purity. Recent advancements in asymmetric synthesis have made it possible to produce (2R,5S)-1,2,5-Trimethylpiperazine with high efficiency and yield.
In terms of its physical and chemical properties, (2R,5S)-1,2,5-Trimethylpiperazine is a colorless to white crystalline solid that is soluble in common organic solvents such as methanol and ethanol. It has a melting point of approximately 80-83°C and a boiling point around 180°C at atmospheric pressure. The compound exhibits basic properties due to the presence of nitrogen atoms in the piperazine ring, making it capable of forming salts with acids.
The biological activity of (2R,5S)-1,2,5-Trimethylpiperazine has been extensively studied in various contexts. One of its key applications is as an intermediate in the synthesis of pharmaceuticals. For instance, it has been used in the development of central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems. Recent research has also explored its potential as a ligand for G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents.
In addition to its use in drug discovery and development, (2R,5S)-1,2,5-Trimethylpiperazine has found applications in other areas of chemical biology. For example, it has been utilized as a chiral ligand in catalytic asymmetric reactions to produce enantiomerically enriched products. This property makes it valuable for the synthesis of chiral molecules that are essential for pharmaceuticals and agrochemicals.
The safety profile of (2R,5S)-1,2,5-Trimethylpiperazine is an important consideration for its use in research and industrial settings. While it is generally considered safe when handled properly under laboratory conditions, appropriate personal protective equipment (PPE) should be used to minimize exposure risks. Toxicological studies have shown that this compound has low acute toxicity but may cause irritation to the eyes and skin upon contact.
In conclusion, (2R,5S)-1,2,5-Trimethylpiperazine (CAS No. 24779-49-5) is a versatile and valuable compound with significant potential in various areas of chemical and pharmaceutical research. Its unique stereochemistry and biological activity make it an important molecule for the development of new drugs and other biologically active compounds. Ongoing research continues to uncover new applications and insights into its properties and behavior.
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